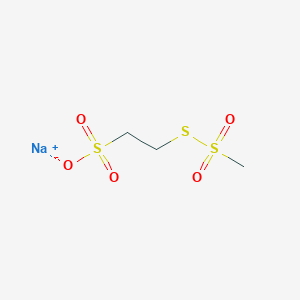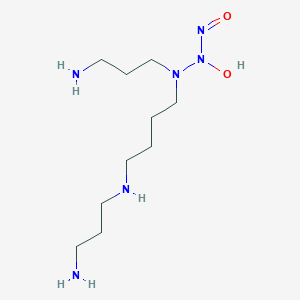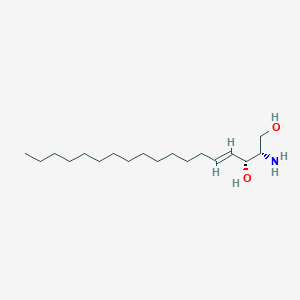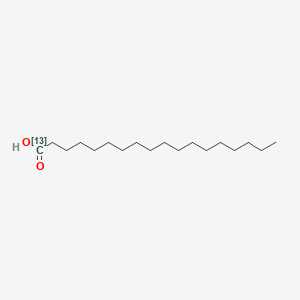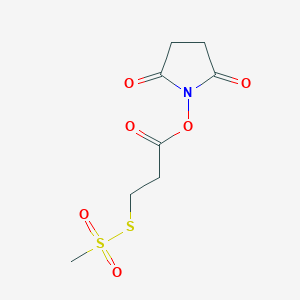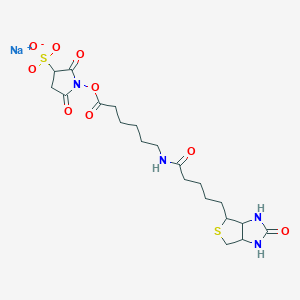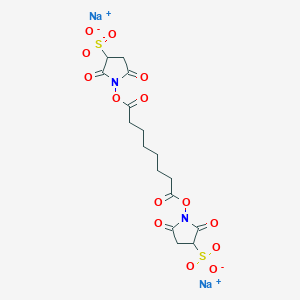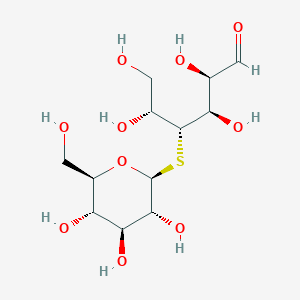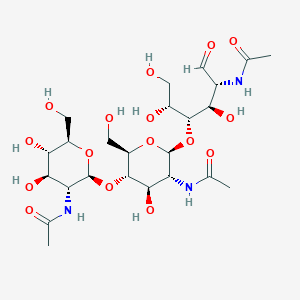
8-シクロペンチル-1,3-ジプロピルキサンチン
説明
Synthesis Analysis
The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (CPX) involves complex organic reactions that are designed to introduce specific functional groups into the xanthine nucleus. Detailed synthesis methods have been developed to achieve high selectivity and potency as A1 adenosine receptor antagonists. These synthesis pathways often involve multiple steps, including alkylation, nitrosation, and cyclization reactions, to incorporate the cyclopentyl and propyl groups at the appropriate positions on the xanthine scaffold (Shamim et al., 1988).
Molecular Structure Analysis
The molecular structure of 8-Cyclopentyl-1,3-dipropylxanthine is critical for its function as an A1 adenosine receptor antagonist. Its structure-activity relationships (SAR) have been extensively studied, revealing that the cyclopentyl and dipropyl groups are essential for high affinity binding to the A1 receptor. The precise positioning of these groups within the xanthine framework plays a crucial role in determining the compound's potency and selectivity (Katsushima et al., 1990).
Chemical Reactions and Properties
8-Cyclopentyl-1,3-dipropylxanthine undergoes specific chemical interactions and reactions due to its functional groups. For example, its interaction with A1 adenosine receptors involves competitive antagonism, where it effectively inhibits the receptor's natural agonists from binding, thus blocking the receptor's physiological response. This interaction mechanism highlights the compound's chemical properties that make it a valuable pharmacological tool (Lohse et al., 1987).
Physical Properties Analysis
The physical properties of 8-Cyclopentyl-1,3-dipropylxanthine, such as solubility and crystal form, are essential for its application in research and potential therapeutic use. Studies have shown that CPX has specific solubility characteristics and exists in multiple crystal forms, which can influence its bioavailability and effectiveness in biological systems. Understanding these physical properties is crucial for developing drug formulations and for the compound's storage and handling (McPherson et al., 2010).
Chemical Properties Analysis
The chemical properties of 8-Cyclopentyl-1,3-dipropylxanthine, including its reactivity and interactions with other molecules, are pivotal for its pharmacological effects. Its selective antagonism of A1 adenosine receptors is attributed to its unique chemical structure, which enables precise interactions with the receptor binding site. These properties are explored to understand how CPX modulates physiological processes and to investigate its potential therapeutic applications (Jacobson et al., 1986).
科学的研究の応用
アデノシン受容体拮抗薬
DPCPXは、マクロファージにおけるアデノシン受容体(A1AR)拮抗薬として使用されてきました . この用途は、免疫応答と炎症におけるアデノシン受容体の役割を研究する上で不可欠です。
内皮細胞研究
DPCPXは、ヒト臍帯静脈内皮細胞(HUVECs)で使用されてきました . これは、血管生物学と心血管疾患におけるアデノシン受容体の役割を理解するのに役立ちます。
がん研究
DPCPXは、その抗がん効果を試験するために、MCF-7乳がん細胞株におけるA1AR拮抗薬として使用されてきました . この用途は、がん治療の可能性のある治療標的を探求する上で重要です。
神経学的研究
DPCPXは、動物におけるアデノシンA1受容体の機能を研究するために使用されてきました . この受容体は、呼吸の調節や脳のさまざまな領域における活動など、いくつかの重要な機能に関与していることが発見されています。
行動研究
DPCPXは、5-HT2A作動薬DOIによって生成される幻覚剤に適切な反応を増加させるなど、行動効果を生み出すことが示されています . この用途は、行動と精神衛生におけるアデノシン受容体の役割を研究する上で重要です。
薬物相互作用研究
DPCPXは、さまざまな抗けいれん薬との相互作用を研究するために使用されてきました . これは、発作活動におけるアデノシン受容体の役割と、てんかんに対する潜在的な治療アプローチを理解するのに役立ちます。
作用機序
Target of Action
The primary target of DPCPX is the A1 adenosine receptor . This receptor is part of a group of adenosine G protein-coupled receptors (GPCRs), which are implicated in various physiological processes such as sleep promotion and breathing .
Mode of Action
DPCPX acts as a potent and selective antagonist for the A1 adenosine receptor . It competitively antagonizes both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors . The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .
Biochemical Pathways
The antagonistic action of DPCPX on the A1 adenosine receptor affects the adenylate cyclase pathway . By inhibiting the action of adenosine on its A1 receptor, DPCPX prevents the decrease in cyclic adenosine monophosphate (cAMP) levels, thereby influencing various downstream effects related to cAMP signaling.
Pharmacokinetics
It’s solubility in dmso (>10 mg/ml), ethanol (4 mg/ml), and 01 M NaOH (2 mg/mL) suggests that it may have good bioavailability .
Result of Action
The antagonistic action of DPCPX on the A1 adenosine receptor has several effects. For instance, it has been shown to produce significant increases in urine flow, and the excretion rate and fractional excretion of both sodium in anaesthetized rats . Additionally, DPCPX has been found to possess anti-cancer functionality, inducing apoptosis in breast cancer cells and favoring mRNA expression of caspases .
特性
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
102146-07-6 | |
| Record name | DPCPX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



